molecular formula C10H12F2N2O B13473123 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one

4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one

Cat. No.: B13473123
M. Wt: 214.21 g/mol
InChI Key: PDHCWSRMPGZJAX-UHFFFAOYSA-N
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Description

4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one is a synthetic compound that features a cyclohexanone ring substituted with a difluoromethyl-imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.

    Introduction of the Difluoromethyl Group: Difluoromethylation can be achieved using difluorocarbene reagents.

    Cyclohexanone Substitution: The final step involves the substitution of the cyclohexanone ring with the difluoromethyl-imidazole moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the cyclohexanone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole or cyclohexanone derivatives.

Mechanism of Action

The mechanism of action of 4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The imidazole ring can participate in coordination with metal ions or other functional groups, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one is unique due to the combination of the difluoromethyl-imidazole moiety and the cyclohexanone ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C10H12F2N2O

Molecular Weight

214.21 g/mol

IUPAC Name

4-[2-(difluoromethyl)imidazol-1-yl]cyclohexan-1-one

InChI

InChI=1S/C10H12F2N2O/c11-9(12)10-13-5-6-14(10)7-1-3-8(15)4-2-7/h5-7,9H,1-4H2

InChI Key

PDHCWSRMPGZJAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CCC1N2C=CN=C2C(F)F

Origin of Product

United States

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